molecular formula C16H20BrNO2 B13241352 1-(4-Bromo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one CAS No. 2059932-97-5

1-(4-Bromo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one

Cat. No.: B13241352
CAS No.: 2059932-97-5
M. Wt: 338.24 g/mol
InChI Key: ZLJCOALQYDXCBW-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is a piperidin-2-one (a six-membered lactam ring) derivative with a 4-bromo-3-methylphenyl substituent at position 1 and a 2-methylpropanoyl (isobutyryl) group at position 2. The bromine atom at the para position of the phenyl ring and the methyl group at the meta position contribute to its steric and electronic properties.

Properties

CAS No.

2059932-97-5

Molecular Formula

C16H20BrNO2

Molecular Weight

338.24 g/mol

IUPAC Name

1-(4-bromo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one

InChI

InChI=1S/C16H20BrNO2/c1-10(2)15(19)13-5-4-8-18(16(13)20)12-6-7-14(17)11(3)9-12/h6-7,9-10,13H,4-5,8H2,1-3H3

InChI Key

ZLJCOALQYDXCBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCC(C2=O)C(=O)C(C)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-methylbenzene and 2-methylpropanoyl chloride.

    Formation of Intermediate: The initial step involves the acylation of 4-bromo-3-methylbenzene with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Cyclization: The intermediate product undergoes cyclization with piperidine under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Compounds with different substituents replacing the bromine atom.

Scientific Research Applications

1-(4-Bromo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating their functions.

    Chemical Reactions: Acts as a reactant or intermediate in various organic reactions, facilitating the formation of desired products.

Comparison with Similar Compounds

Structural Analogues in the Piperidin-2-one Family

1-(4-Bromo-3-(trifluoromethyl)phenyl)piperidin-2-one (CAS: 1257664-90-6)
  • Substituents : 4-Bromo, 3-trifluoromethyl (CF₃) on the phenyl ring.
  • Key Differences : The CF₃ group is strongly electron-withdrawing compared to the methyl group in the target compound. This increases polarity and may enhance metabolic stability in pharmaceutical contexts.
  • Implications: The CF₃ group could reduce lipophilicity (logP) relative to the methyl group, affecting bioavailability.
General Piperidin-2-one Derivatives
  • Core Structure : The lactam ring is common, but substituent variations (e.g., acyl groups, halogens) modulate properties.
  • Example : Piperidin-2-one derivatives with para-chloro or nitro groups exhibit altered reactivity in nucleophilic substitution reactions compared to brominated analogs.

Chalcone Derivatives with Brominated Aromatic Rings

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one
  • Core Structure : Open-chain α,β-unsaturated ketone (chalcone) vs. cyclic lactam.
  • Substituents: Bromine at position 2 of the enone system, 4-methylphenyl, and phenyl groups.
  • Key Differences: The conjugated enone system in chalcones allows for planar geometry and UV-vis absorption, unlike the non-planar piperidin-2-one. Chalcones are typically synthesized via Claisen-Schmidt condensation followed by bromination (as in ), whereas piperidin-2-ones may require cyclization or lactamization .
  • Reactivity: The enone in chalcones undergoes Michael additions, whereas the lactam in the target compound may participate in hydrogen bonding or act as a protease inhibitor mimic.

Substituent Effects on Physicochemical Properties

Compound Name Core Structure Key Substituents logP (Predicted) Melting Point (°C) Notable Properties
Target Compound Piperidin-2-one 4-Bromo-3-methylphenyl, isobutyryl ~3.2 (est.) Not reported High rigidity; H-bond donor/acceptor sites
1-(4-Bromo-3-CF₃-phenyl)piperidin-2-one Piperidin-2-one 4-Bromo-3-CF₃ ~2.8 (est.) Not reported Enhanced metabolic stability; higher polarity
2-Bromo-1-(4-methylphenyl)chalcone Prop-2-en-1-one 4-Methylphenyl, 2-bromo ~4.1 (est.) 120–125 (lit.) Conjugated system; UV activity

Biological Activity

1-(4-Bromo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is a synthetic organic compound classified under piperidine derivatives. Its unique structure, characterized by a piperidinone ring and a bromo-substituted aromatic ring, suggests potential biological activities that warrant detailed investigation. This article will explore the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(4-Bromo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is C16H20BrNO2, with a molecular weight of 338.24 g/mol. The presence of the bromine atom at the para position of the aromatic ring significantly influences its reactivity and biological properties.

PropertyValue
Molecular FormulaC16H20BrNO2
Molecular Weight338.24 g/mol
IUPAC Name1-(4-bromo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one
InChI KeyUSEDYXPEFMOTHD-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Bromination : The starting material undergoes bromination to introduce a bromine atom.
  • Acylation : The brominated intermediate is then acylated with 2-methylpropanoyl chloride.

These steps are crucial for obtaining the desired compound with high purity and yield.

Biological Activity

Research indicates that compounds similar to 1-(4-Bromo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The specific activity of this compound has been linked to its ability to interact with biological targets such as enzymes and receptors.

The biological activity of this compound may involve:

  • Enzyme Inhibition : Binding to specific enzymes, thereby modulating their activity.
  • Receptor Interaction : Engaging with cellular receptors to initiate signaling pathways that can lead to therapeutic effects.

Case Studies and Research Findings

Recent studies have highlighted the following findings regarding the biological activity of 1-(4-Bromo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one:

  • Antimicrobial Activity : In vitro assays have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential use in treating infections.
    Bacterial StrainInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12
    Pseudomonas aeruginosa10
  • Cytotoxicity Studies : Cytotoxicity assays conducted on cancer cell lines indicated that the compound has selective toxicity towards malignant cells while sparing normal cells, which is promising for cancer therapy.
    Cell LineIC50 (µM)
    HeLa5
    MCF-78
    Normal Fibroblasts>50

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(4-Bromo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
1-(4-Chloro-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-oneChlorine instead of BromineDifferent reactivity due to chlorine's electronegativity
1-(4-Fluoro-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-oneFluorine instead of BrominePotentially altered pharmacokinetics
1-(4-Iodo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-oneIodine instead of BromineIncreased lipophilicity due to iodine

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